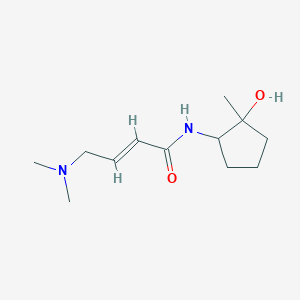
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide is a chemical compound that is commonly known as DM-HC-3. It is a potent inhibitor of the Notch signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. DM-HC-3 has been extensively studied for its potential applications in cancer therapy, stem cell biology, and tissue engineering.
作用机制
DM-HC-3 inhibits the Notch signaling pathway by binding to the active site of the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. This prevents the release of the Notch intracellular domain, which is required for the activation of downstream signaling pathways. As a result, the Notch signaling pathway is inhibited, leading to the induction of apoptosis in cancer cells and the promotion of stem cell differentiation.
Biochemical and Physiological Effects
DM-HC-3 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and promote stem cell differentiation. DM-HC-3 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
DM-HC-3 has several advantages for use in lab experiments. It is a potent inhibitor of the Notch signaling pathway and can be used at low concentrations. DM-HC-3 is also stable and can be stored for long periods of time. However, there are also some limitations to its use. DM-HC-3 can be toxic to cells at high concentrations, and its effects can be cell type-specific. It is important to carefully optimize the concentration and duration of DM-HC-3 treatment for each experiment.
未来方向
There are several future directions for research on DM-HC-3. One area of interest is the development of DM-HC-3 derivatives with improved potency and selectivity for the Notch signaling pathway. Another area of interest is the investigation of the effects of DM-HC-3 on other signaling pathways and cellular processes. Finally, the potential clinical applications of DM-HC-3 in cancer therapy and regenerative medicine should be further explored.
合成方法
DM-HC-3 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxy-2-methylcyclopentanone with N,N-dimethylformamide dimethyl acetal to form the intermediate compound. The intermediate is then reacted with 2-bromo-4-(dimethylamino)but-2-enamide to produce DM-HC-3. The overall yield of the synthesis is around 40%.
科学研究应用
DM-HC-3 has been extensively studied for its potential applications in cancer therapy. The Notch signaling pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation and resistance to apoptosis. DM-HC-3 has been shown to inhibit the Notch signaling pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
DM-HC-3 has also been studied for its potential applications in stem cell biology. The Notch signaling pathway plays a critical role in the regulation of stem cell self-renewal and differentiation. DM-HC-3 has been shown to promote the differentiation of stem cells into specific cell types, making it a useful tool for tissue engineering and regenerative medicine.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(16)8-4-6-10(12)13-11(15)7-5-9-14(2)3/h5,7,10,16H,4,6,8-9H2,1-3H3,(H,13,15)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDPUKXTAKDIB-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)C=CCN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCC1NC(=O)/C=C/CN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide](/img/structure/B2407039.png)
![3-allyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407040.png)

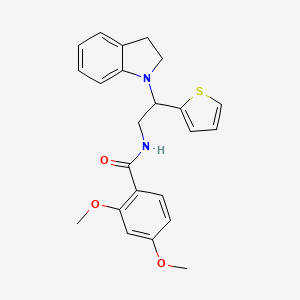


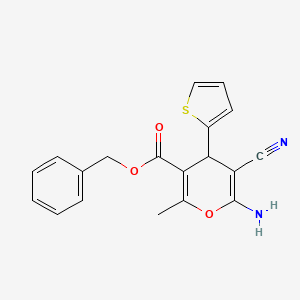
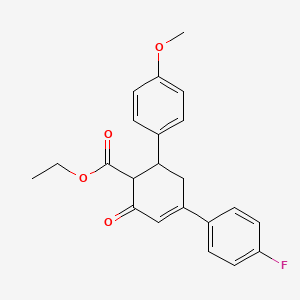
![1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2407050.png)

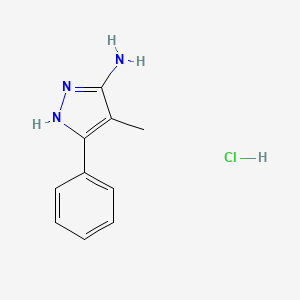
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2407056.png)

![2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2407061.png)